Enantiomeric Purity vs. Racemate: Chiral Identity Confirmation
The target compound is specified as the single (3S,5S)-enantiomer (CAS 1932628-30-2), which is chemically distinct from the racemic mixture 5-methylmorpholine-3-carboxamide (CAS 1706546-38-4) . In the broader class of CGRP receptor antagonist morpholine carboxamides, enantiomeric configuration has been shown to influence target binding and functional activity; patents covering this chemical space explicitly claim stereochemically defined embodiments [1]. The racemate lacks this stereochemical definition, which can confound dose-response relationships and SAR interpretation.
| Evidence Dimension | Stereochemical identity |
|---|---|
| Target Compound Data | Single (3S,5S)-enantiomer, CAS 1932628-30-2 |
| Comparator Or Baseline | Racemic 5-methylmorpholine-3-carboxamide, CAS 1706546-38-4 |
| Quantified Difference | Not quantified (enantiomeric excess data not publicly available for this specific lot) |
| Conditions | N/A – structural comparison |
Why This Matters
Procurement of the defined enantiomer rather than the racemate is critical for laboratories conducting stereospecific SAR studies or requiring consistent chiral building blocks for asymmetric synthesis.
- [1] Bell, I.M., Selnick, H., Zartman, C.B. Carboxamide heterocyclic CGRP receptor antagonists. US Patent 8,993,588 B2, issued March 31, 2015. View Source
